Gauche vs. Trans Conformation in N–C–C–N Fragment
Theoretical conformational analysis by the Khromov-Borisov group demonstrated that in Butanamide, N-(2-(dimethylamino)ethyl)- (designated compound IIIb in the original study), the N–C–C–N fragment is practically fixed in a gauche conformation, whereas in the formamide analog (compound IIb) a trans conformation predominates [1]. The gauche conformation of this fragment was hypothesized to be the active conformation for interaction with nicotinic cholinoreceptors, directly linking the butyryl chain length to receptor-competent geometry [1].
| Evidence Dimension | Conformational preference of the N–C–C–N fragment |
|---|---|
| Target Compound Data | Gauche conformation practically fixed (predominant state) |
| Comparator Or Baseline | Formamide analog (compound IIb): trans conformation predominates |
| Quantified Difference | Qualitatively distinct conformational ground state (gauche vs. trans) |
| Conditions | Theoretical conformational analysis (molecular mechanics) as reported in Pharm. Chem. J. 1984 |
Why This Matters
For procurement, this means the butyryl analog provides a conformationally restricted probe that the formamide analog cannot replicate, making it the appropriate choice when a gauche-locked N–C–C–N geometry is required for nicotinic receptor studies.
- [1] Khromov-Borisov, N.V., Aleksandrova, L.N., Danilov, A.F. & Shelkovnikov, S.A. (1984). Influence of the conformation of amide analogs of acetylcholine on their cholinomimetic activity. Pharmaceutical Chemistry Journal, 18, 401–403. View Source
